3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE
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Overview
Description
3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE is a complex organic compound that belongs to the class of chromeno-pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrrole ring, and it is substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE can be achieved through various synthetic routes. One common method involves the condensation of 2,4-diphenylchromene-3-carbaldehyde with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The benzyl and phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and the nature of the substituents involved.
Scientific Research Applications
3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-BENZYL-2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE can be compared with other similar compounds, such as:
2,4-DIPHENYL-3H,4H-CHROMENO[3,4-B]PYRROLE: Lacks the benzyl group, which may affect its chemical properties and biological activities.
This compound: Similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO/c1-4-12-22(13-5-1)21-31-27(23-14-6-2-7-15-23)20-26-25-18-10-11-19-28(25)32-30(29(26)31)24-16-8-3-9-17-24/h1-20,30H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRPSSBZSPFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C(OC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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